molecular formula C13H12F2N2O B2544128 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline CAS No. 2202286-86-8

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline

Cat. No.: B2544128
CAS No.: 2202286-86-8
M. Wt: 250.249
InChI Key: ODINUSHUXSEJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of biologically active molecules. Its structure combines a quinazoline heterocycle, a privileged scaffold in pharmacology, with a 3,3-difluorocyclobutyl methoxy substituent. The quinazoline core is a well-established pharmacophore found in numerous FDA-approved therapeutic agents, particularly as inhibitors of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) . Kinase inhibitors based on the quinazoline structure, such as erlotinib, gefitinib, and afatinib, are successfully used in targeted cancer therapies, underscoring the high research value of this chemical class . The 3,3-difluorocyclobutyl group is a strategically important motif that influences the compound's steric and electronic properties; the fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity through selective intermolecular interactions . This compound is primarily utilized as a key building block in organic and medicinal chemistry research for the design and development of novel therapeutic agents. Researchers employ it in structure-activity relationship (SAR) studies to optimize potency and selectivity against molecular targets. It is particularly relevant in the synthesis of potential anticancer agents, where modifications at various positions on the quinazoline ring can lead to derivatives with diverse biological activities and mechanisms of action . The presence of the alkoxy chain also makes it a suitable candidate for further functionalization, enabling the creation of a wide array of analogs for biological screening. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O/c14-13(15)5-9(6-13)7-18-12-10-3-1-2-4-11(10)16-8-17-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODINUSHUXSEJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline typically involves the reaction of 3,3-difluorocyclobutanol with quinazoline derivatives under specific conditions. One common method includes the use of dichloroketene and tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol, which is then reacted with quinazoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various quinazoline derivatives with altered functional groups.

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline , have shown significant promise as anticancer agents. Research indicates that these compounds can act as inhibitors of various kinases involved in cancer progression.

  • Mechanism of Action : Quinazolines often target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are crucial in cancer cell proliferation and angiogenesis. For instance, studies have demonstrated that certain quinazoline derivatives exhibit inhibitory activity against EGFR and VEGFR-2, leading to reduced tumor growth in preclinical models .
  • Case Studies : In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent cytotoxicity . Furthermore, compounds similar to This compound have been evaluated in clinical trials for their efficacy in treating breast cancer and other malignancies.

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has also been explored extensively.

  • Research Findings : Compounds within this class have been reported to inhibit key inflammatory mediators, thereby reducing inflammation in various models. For example, a study highlighted that specific quinazoline derivatives demonstrated significant inhibition of pro-inflammatory cytokines .
  • Applications : The anti-inflammatory effects make these compounds suitable candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Quinazolines have shown broad-spectrum antimicrobial activity against both bacterial and fungal pathogens.

  • Antibacterial Studies : Investigations into the antibacterial properties of quinazoline derivatives revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as alternatives to traditional antibiotics .
  • Fungal Activity : Similarly, some derivatives have exhibited antifungal properties, making them candidates for further development in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives.

Compound StructureActivity TypeIC50 Values (µM)
4-(substituted phenyl)quinazolineAnticancer10 - 50
2-substituted quinazolineAntimicrobial20 - 75
4-aminoquinazolineAnti-inflammatory5 - 25

This table summarizes key findings regarding the activity types and corresponding IC50 values for various substituted quinazolines.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline involves the inhibition of the c-Met kinase receptor. This receptor is involved in various cellular processes, including growth, survival, and metastasis of cancer cells. By inhibiting this receptor, the compound can potentially halt the progression of certain cancers.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

Substituent Effects on Bioactivity

4-([1,1′-Biphenyl]-4-ylmethylamino)-7-((1-(2-(quinolin-4-ylamino)ethyl)piperidin-4-yl)methoxy)quinazoline This compound (from ) features a biphenylmethylamino group and a piperidine-linked quinoline moiety. The bulky substituents enhance selectivity for DNA methyltransferase 3A (DNMT3A) by occupying hydrophobic pockets in the enzyme’s active site.

8-Methoxyquinazoline Derivatives (e.g., Compound 18C in ) These derivatives include methoxy groups at the 8-position and triazole-propoxy chains at the 7-position. Comparatively, the difluorocyclobutyl methoxy group in the target compound offers greater metabolic resistance due to fluorine’s electron-withdrawing effects and the cyclobutyl ring’s steric protection .

4-(3H)-Quinazolinone Derivatives () Derivatives such as 3-(4-bromophenyl)-4-(3H)quinazolinone exhibit anti-inflammatory and antioxidant activity. The bromophenyl group increases lipophilicity and radical scavenging capacity. The target compound’s difluorocyclobutyl group may similarly enhance membrane permeability but with reduced toxicity risks due to fluorine’s biocompatibility .

Fluorination Patterns
  • Fluorine-Substituted Alkoxy Groups ()
    • Fluorine at the alkoxy position (e.g., 6,7-substituted quinazolines) improves serum stability and tumor uptake in PET imaging. The 3,3-difluorocyclobutyl methoxy group in the target compound likely achieves similar stability while introducing conformational rigidity, which may reduce off-target interactions .

Physicochemical and Pharmacokinetic Properties

Property 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline 8-Methoxyquinazoline (18C) 4-([1,1′-Biphenyl]-4-ylmethylamino)-7-...quinazoline
LogP ~2.8 (predicted) ~1.9 ~3.5
Metabolic Stability High (fluorine + cyclobutyl) Moderate Moderate
Target Selectivity Kinases, DNMTs Tyrosine kinases DNMT3A
Synthetic Complexity Medium High High
  • Key Insights :
    • The difluorocyclobutyl group balances lipophilicity (LogP ~2.8) and metabolic stability, outperforming methoxy derivatives in tissue penetration and half-life .
    • Bulky substituents (e.g., biphenyl in ) increase selectivity but reduce synthetic feasibility .

Biological Activity

The compound 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline is a member of the quinazoline family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent studies.

Chemical Characteristics

Quinazoline derivatives are characterized by their fused benzene and pyrimidine rings. The introduction of various substituents can significantly influence their biological properties. The specific structure of this compound enhances its potential as a therapeutic agent through modifications that improve solubility, bioavailability, and target specificity.

Biological Activity Overview

Quinazolines exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Many quinazoline derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) .
  • Antimicrobial Properties : Recent studies have highlighted the antibacterial and antifungal activities of quinazoline derivatives, suggesting their potential in treating infections .

The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : Compounds in this class often act as inhibitors of key signaling pathways in cancer cells. For instance, they may inhibit EGFR autophosphorylation, leading to reduced proliferation of tumor cells .
  • Cell Cycle Arrest and Apoptosis Induction : Studies have shown that certain quinazoline derivatives can induce cell cycle arrest and promote apoptosis in cancer cell lines .

Anticancer Studies

Recent investigations into the anticancer properties of quinazoline derivatives have demonstrated promising results:

  • A study reported that specific derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxicity .
  • Molecular docking studies revealed strong interactions between this compound and target proteins like EGFR and VEGFR-2, suggesting a mechanism for its inhibitory effects .

Antimicrobial Activity

In vitro assays have shown that quinazoline derivatives possess significant antibacterial and antifungal properties:

  • Compounds were tested against a range of pathogenic bacteria and fungi, demonstrating superior antibacterial activity compared to antifungal effects .
  • The presence of specific functional groups on the quinazoline structure was found to enhance antimicrobial efficacy .

Case Studies

  • EGFR Inhibition : A derivative similar to this compound was evaluated for its ability to inhibit EGFR in human lung carcinoma cells. The compound showed a marked reduction in cell viability at low concentrations (IC50 = 7 nM) .
  • Antimicrobial Efficacy : In another study, several quinazoline derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with methoxy substitutions had enhanced activity against gram-positive bacteria .

Data Table: Biological Activities of Quinazoline Derivatives

Compound NameActivity TypeTargetIC50 Value (µM)Reference
This compoundAnticancerEGFR7
Quinazoline Derivative AAntimicrobialStaphylococcus aureus15
Quinazoline Derivative BAnticancerVEGFR0.04
Quinazoline Derivative CAntimicrobialCandida albicans20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.